molecular formula C42H83N3O23 B12389896 Boc-Lys-PEG8-N-bis(D-glucose)

Boc-Lys-PEG8-N-bis(D-glucose)

Cat. No.: B12389896
M. Wt: 998.1 g/mol
InChI Key: BQBXNGQKGVUVCP-KWZNFLCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Lys-PEG8-N-bis(D-glucose) is a compound used primarily as a drug linker in the synthesis of antibody-drug conjugates (ADCs). This compound is derived from patent WO2023280227A2 and is known for its role in enhancing the delivery and efficacy of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys-PEG8-N-bis(D-glucose) involves multiple steps, starting with the protection of lysine and glucose moieties. The polyethylene glycol (PEG) chain is then introduced to link these protected groups. The final step involves the deprotection of the lysine and glucose to yield the desired compound .

Industrial Production Methods

Industrial production of Boc-Lys-PEG8-N-bis(D-glucose) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis services are often employed to meet specific research and development needs .

Chemical Reactions Analysis

Types of Reactions

Boc-Lys-PEG8-N-bis(D-glucose) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the active drug molecules and the cleaved linker, which can be further analyzed for their efficacy and stability .

Scientific Research Applications

Boc-Lys-PEG8-N-bis(D-glucose) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Lys-PEG8-N-bis(D-glucose) involves its role as a drug linker. It facilitates the targeted delivery of therapeutic agents by conjugating with antibodies. The compound ensures the stability and solubility of the drug, allowing it to reach the target cells effectively. Upon reaching the target, the linker undergoes hydrolysis, releasing the active drug to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Lys-PEG8-N-bis(D-glucose) is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it highly effective in the synthesis of ADCs, offering improved therapeutic outcomes .

Properties

Molecular Formula

C42H83N3O23

Molecular Weight

998.1 g/mol

IUPAC Name

(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C42H83N3O23/c1-42(2,3)68-41(59)44-30(40(57)58)6-4-5-8-43-35(52)7-10-60-12-14-62-16-18-64-20-22-66-24-25-67-23-21-65-19-17-63-15-13-61-11-9-45(26-31(48)36(53)38(55)33(50)28-46)27-32(49)37(54)39(56)34(51)29-47/h30-34,36-39,46-51,53-56H,4-29H2,1-3H3,(H,43,52)(H,44,59)(H,57,58)/t30-,31-,32-,33+,34+,36+,37+,38+,39+/m0/s1

InChI Key

BQBXNGQKGVUVCP-KWZNFLCOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)C(=O)O

Origin of Product

United States

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